molecular formula C25H14Br2 B1249592 2,2'-Dibromo-9,9'-spirobifluorene CAS No. 67665-47-8

2,2'-Dibromo-9,9'-spirobifluorene

Cat. No. B1249592
CAS RN: 67665-47-8
M. Wt: 474.2 g/mol
InChI Key: OZZSXAWYZYTWQD-UHFFFAOYSA-N
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Description

“2,2’-Dibromo-9,9’-spirobifluorene” is a 9,9 substituted poly (2,7-fluorene) that is synthesized from 2,7-dribromo-9-fluorenone . It has high photoluminescence and electroluminescent quantum efficiency that make it useful in the development of organic electronic devices .


Synthesis Analysis

Pure 2,2’-Dibromo-9,9’-spirobifluorene was synthesized by a method that did not involve troublesome dibromination of 9,9’-spirobifluorene or Sandmeyer reaction of 2,2’-diamino-9,9’-spirobifluorene . A series of donor−acceptor orthogonally substituted 9,9’-spirobifluorene was subsequently prepared showing rich variation of fluorescence in solution and in solid state .


Molecular Structure Analysis

The molecular structure of 2,2’-Dibromo-9,9’-spirobifluorene is complex and involves a spirobifluorene linkage in the molecule . This linkage helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,2’-Dibromo-9,9’-spirobifluorene are complex. The process involves the reaction of 2,7-dribromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl .

Future Directions

Spirobifluorene-based molecules, such as 2,2’-Dibromo-9,9’-spirobifluorene, are being researched for their potential use in solar cells . They are being considered as an alternative to current hole-transport materials due to their high photoluminescence and electroluminescent quantum efficiency .

Mechanism of Action

Result of Action

The effects of DBSBF’s action depend on its application context:

Action Environment

Environmental factors play a crucial role in DBSBF’s efficacy and stability:

properties

IUPAC Name

2,2'-dibromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZSXAWYZYTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461112
Record name 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibromo-9,9'-spirobifluorene

CAS RN

67665-47-8
Record name 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromo-9,9'-spirobi[9H-fluorene]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method for 2,2'-Dibromo-9,9'-spirobifluorene described in this paper?

A1: The paper presents a novel synthesis method for 2,2'-Dibromo-9,9'-spirobifluorene that bypasses the challenges associated with previous methods. It avoids the difficult dibromination of 9,9'-spirobifluorene and the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene. [] This improved synthesis offers a more efficient route to obtain pure 2,2'-Dibromo-9,9'-spirobifluorene, which is a crucial precursor for synthesizing various fluorescent derivatives.

Q2: What makes the 2,2'-bisdonor-7,7'-bisacceptor-substituted derivatives of 9,9'-spirobifluorene interesting?

A2: The research demonstrates that by introducing donor and acceptor groups at specific positions (2,2' and 7,7') on the 9,9'-spirobifluorene scaffold, the fluorescence properties of the resulting derivatives can be significantly altered. These donor-acceptor substituted compounds exhibit a diverse range of fluorescence emissions, both in solution and solid state, making them potentially valuable in various applications requiring fluorescent materials. []

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